molecular formula C8H14ClNO2 B2374940 Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride CAS No. 2305185-06-0

Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

Cat. No. B2374940
CAS RN: 2305185-06-0
M. Wt: 191.66
InChI Key: MKVWKOWYGKIPHV-RYLOHDEPSA-N
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Description

This compound is a solid at room temperature and has a molecular weight of 245.23 .


Synthesis Analysis

An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6+,7+;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 245.23 . The storage temperature is at refrigerator level .

Scientific Research Applications

Microwave-Assisted Synthesis

Methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate is synthesized using microwave-assisted conditions, demonstrating an efficient and time-saving approach in the production of complex chemical structures (Onogi, Higashibayashi, & Sakurai, 2012).

Synthesis and Resolution Methodology

The synthesis and resolution of enantiomers of a proline derivative, methyl (1S,2R,4R)- and (1R,2S,4S)2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate, are achieved separately, illustrating an efficient method for producing distinct enantiomers of complex molecules (Gil, Buñuel, & Cativiela, 2005).

Aza-Diels-Alder Reactions

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates are synthesized through Aza-Diels-Alder reactions, highlighting the versatility of this approach in producing various derivatives (Waldmann & Braun, 1991).

Improved Synthesis Protocols

An improved method for the preparation of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is detailed, offering a more efficient and streamlined synthesis process (Tararov, Kadyrov, Kadyrova, Dubrovina, & Börner, 2002).

Enantiomerically Pure Analogues

The synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids is described, offering novel analogues of 3-hydroxyproline (Avenoza et al., 2002).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-3-6(7)9-4-5;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVWKOWYGKIPHV-RYLOHDEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2CC[C@H]1NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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